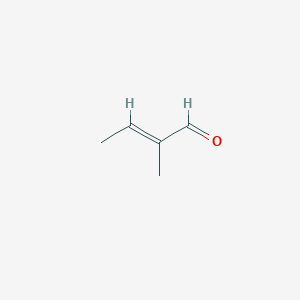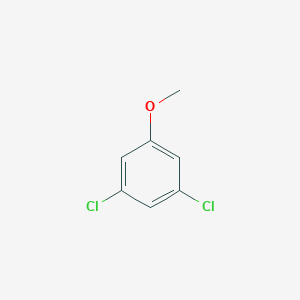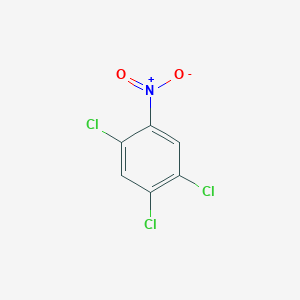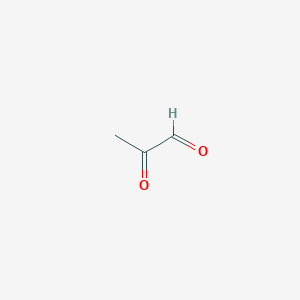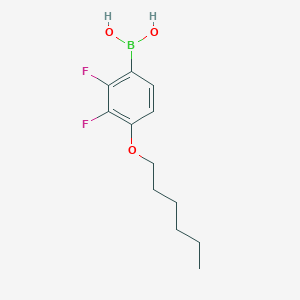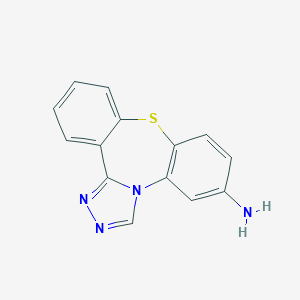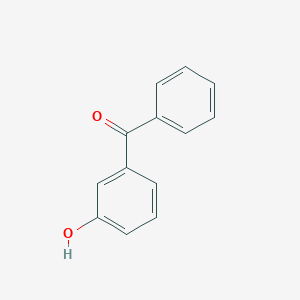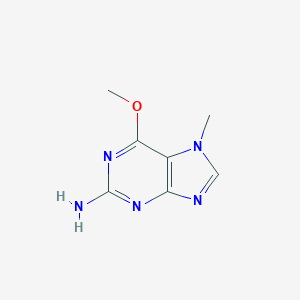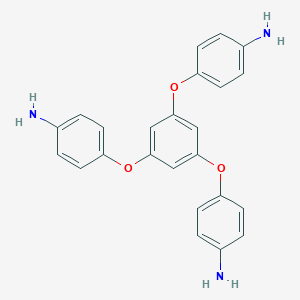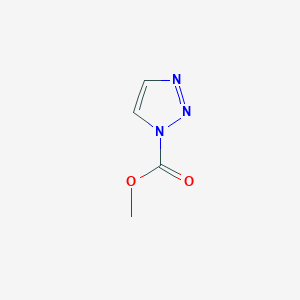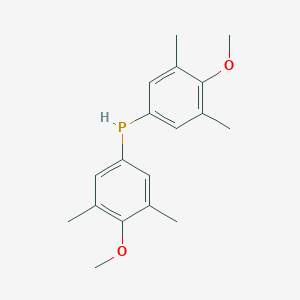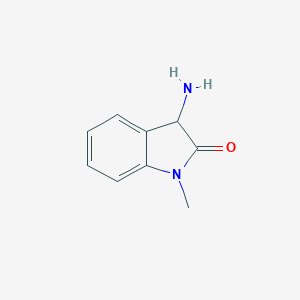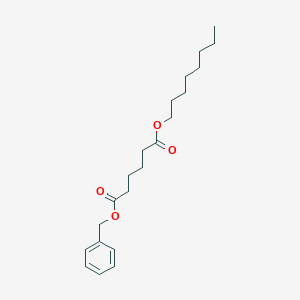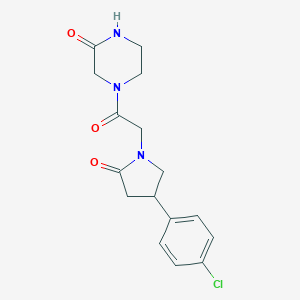
Cebaracetam
概要
説明
Cebaracetam is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrrolidine derivative that has been synthesized through a unique method and has shown promising results in various scientific studies.
作用機序
The mechanism of action of Cebaracetam is not yet fully understood. However, it has been found to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release in the brain. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
生化学的および生理学的効果
Cebaracetam has been found to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can help in the treatment of anxiety and epilepsy. It has also been found to increase the levels of BDNF, which can help in the growth and survival of neurons. Additionally, it has been found to have antioxidant properties, which can help in the prevention of oxidative stress-related damage to the brain.
実験室実験の利点と制限
Cebaracetam has several advantages for lab experiments. It is stable under normal laboratory conditions and has a long shelf life. It is also soluble in water and other common solvents, making it easy to work with. However, one of the limitations of Cebaracetam is that it is relatively expensive compared to other compounds used in lab experiments.
将来の方向性
There are several future directions for the research on Cebaracetam. One of the most promising directions is the development of Cebaracetam-based drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is the investigation of the mechanism of action of Cebaracetam to better understand its therapeutic potential. Additionally, there is a need for further research on the safety and toxicity of Cebaracetam to ensure its safe use in humans.
Conclusion:
Cebaracetam is a promising chemical compound that has potential therapeutic applications in the treatment of neurological disorders, anxiety, and depression. Its unique synthesis method, neuroprotective properties, and modulatory effects on neurotransmitter release make it a promising compound for further research. However, more research is needed to fully understand its mechanism of action, safety, and toxicity.
科学的研究の応用
Cebaracetam has shown potential therapeutic applications in various scientific studies. It has been found to have neuroprotective properties that can help in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
特性
CAS番号 |
113957-09-8 |
|---|---|
製品名 |
Cebaracetam |
分子式 |
C16H18ClN3O3 |
分子量 |
335.78 g/mol |
IUPAC名 |
4-[2-[4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl]acetyl]piperazin-2-one |
InChI |
InChI=1S/C16H18ClN3O3/c17-13-3-1-11(2-4-13)12-7-15(22)20(8-12)10-16(23)19-6-5-18-14(21)9-19/h1-4,12H,5-10H2,(H,18,21) |
InChIキー |
QPKMIYNBZGPJAR-UHFFFAOYSA-N |
SMILES |
C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl |
同義語 |
1-(4-(p-chlorophenyl)-2-oxopyrrolidin-1-ylacetyl)-3-oxopiperazine cebaracetam |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
